2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol
Description
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol (CAS: 2006278-41-5) is a synthetic organic compound featuring a phenyl ring substituted with two methoxy groups at the 2- and 5-positions, attached to a 4-pentyn-2-ol backbone. The electron-donating methoxy substituents enhance the aromatic ring's electron density, which may influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C13H16O3/c1-5-8-13(2,14)11-9-10(15-3)6-7-12(11)16-4/h1,6-7,9,14H,8H2,2-4H3 |
InChI Key |
RETZFWMHCBSSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=C(C=CC(=C1)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Synthesis of 2,5-Dimethoxyphenyl Halide :
-
Coupling with a Terminal Alkyne :
-
Functionalization to the Alcohol :
Example Protocol
Grignard or Organometallic Addition
This method involves adding a 2,5-dimethoxyphenyl Grignard reagent to a carbonyl compound to form the secondary alcohol. However, compatibility with the alkyne group must be ensured.
Key Steps
-
Preparation of the Grignard Reagent :
-
Reaction with a Ketone or Aldehyde :
-
Workup and Purification :
-
Protonation : Acidic workup (e.g., H₂O or NH₄Cl) followed by extraction and chromatography.
-
Challenges
-
Alkyne Stability : The alkyne may undergo side reactions (e.g., hydration or polymerization) under Grignard conditions.
-
Regioselectivity : Competing nucleophilic attack at the carbonyl vs. the alkyne may reduce yields.
Reduction of a Ketone Precursor
If a 2-(2,5-dimethoxyphenyl)-4-pentyn-2-one precursor is available, reduction to the alcohol is straightforward.
Key Steps
-
Synthesis of the Ketone :
-
Reduction to Alcohol :
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2,5-Dimethoxyphenyl bromide → Ketone (Sonogashira + oxidation) | 60–75% | |
| 2 | Reduction (NaBH₄, EtOH, 0°C → rt) | 85–90% |
Protection/Deprotection Strategies
Functional group protection is critical when multiple reactive sites are present. For example, the alkyne or alcohol may require masking during synthesis.
Common Protecting Groups
Workflow
-
Protection : React the alkyne or alcohol with a protecting reagent (e.g., TMSCl, Et₃N, CH₂Cl₂).
-
Functionalization : Perform coupling or reduction steps.
-
Deprotection : Use TBAF or acidic conditions to regenerate the reactive group.
Microwave-Assisted Cyclization/Claisen Rearrangement
This method leverages the Thorpe-Ingold effect to accelerate cyclization, though it is more commonly used for cyclooctanoid synthesis. Adaptation for linear structures like this compound remains unexplored but theoretically feasible.
Alternative Approaches
Swern Oxidation
Used to oxidize alcohols to ketones, Swern oxidation could be employed to generate intermediates for subsequent reductions.
Suzuki-Miyaura Coupling
For introducing aryl groups, though Sonogashira is preferred for alkynes.
Data Summary and Comparative Analysis
Table 1: Key Preparation Methods and Yields
| Method | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Sonogashira Coupling | Halogenation → Coupling → Deprotection | 60–90% | High regioselectivity, scalable | Requires inert atmosphere |
| Grignard Addition | Grignard reagent → Carbonyl addition | 50–70% | Direct access to alcohol | Alkyne instability |
| Ketone Reduction | Ketone synthesis → NaBH₄/LiAlH₄ | 85–90% | Simple workup | Dependent on precursor availability |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of 2-(2,5-dimethoxyphenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(2,5-dimethoxyphenyl)-4-penten-2-ol or 2-(2,5-dimethoxyphenyl)-4-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a pentyn-2-ol moiety and a dimethoxy-substituted phenyl group. Its molecular formula is , which contributes to its reactivity and potential biological activity. The presence of two methoxy groups enhances the compound's solubility and interaction with biological systems.
Pharmaceutical Applications
1. Drug Discovery
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol has been identified as a potential lead compound in drug discovery due to its structural attributes that may confer unique pharmacological properties. Compounds with similar structures have been investigated for their therapeutic effects, including anti-cancer and anti-inflammatory activities.
Case Study: Anticancer Activity
Research has shown that compounds with dimethoxyphenyl groups exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of phenolic compounds have demonstrated selective inhibition of tumor growth in vitro, suggesting that this compound may possess similar properties.
2. Interaction Studies
Interaction studies are crucial for understanding the reactivity of this compound with other chemical species. These studies can provide insights into its safety and efficacy as a pharmaceutical agent. Preliminary data suggest that this compound may interact favorably with specific biological targets, warranting further investigation into its mechanism of action.
Synthetic Applications
1. Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its unique functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Table: Synthetic Routes for this compound
| Synthetic Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Sonogashira Coupling | 2-(2,5-Dimethoxyphenyl)iodide + 4-pentyn-1-ol | Pd catalyst, Cu co-catalyst, inert atmosphere | High |
| Nucleophilic Substitution | 4-Pentyn-1-bromide + Dimethoxybenzene | Base (KOH), solvent (DMF) | Moderate |
These synthetic methods highlight the accessibility of this compound for research and application in various fields.
While research on the biological activity of this compound is limited, preliminary studies indicate potential pharmacological properties linked to the dimethoxyphenyl group. Similar compounds have been investigated for their effects on enzyme inhibition and modulation of cellular pathways.
Case Study: Enzyme Inhibition
Research has identified that certain phenolic compounds can inhibit specific enzymes involved in cancer progression. The potential application of this compound as an enzyme inhibitor could be explored to develop new therapeutic strategies against cancer .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 4-pentyn-2-ol derivatives with varying aryl substituents. Below is a detailed comparison based on substituent effects, structural features, and inferred physicochemical properties.
Structural Analogues from the 4-Pentyn-2-ol Family
The following compounds share the 4-pentyn-2-ol core but differ in aryl substituents (Table 1):
| Compound ID | CAS Number | Aryl Substituents | Key Functional Groups |
|---|---|---|---|
| SY047148 | 2006278-38-0 | 3,4-Difluorophenyl | -F (electron-withdrawing) |
| SY047149 | 85014-06-8 | 3,4-Dichlorophenyl | -Cl (electron-withdrawing) |
| Target Compound | 2006278-41-5 | 2,5-Dimethoxyphenyl | -OCH₃ (electron-donating) |
| SY047151 | 2006278-31-3 | 5-Bromo-4-fluoro-2-methoxyphenyl | -Br, -F, -OCH₃ |
| SY047152 | 1343765-41-2 | 3-Methoxyphenyl | -OCH₃ (meta-substituted) |
| SY047154 | 85014-27-3 | 2,4-Dichlorophenyl | -Cl (ortho/para-substituted) |
Table 1 : Structural analogs of 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol .
Key Observations:
Halogenated derivatives (e.g., SY047149, SY047154) exhibit stronger electron-withdrawing effects, which may reduce reactivity in electrophilic substitution reactions.
Steric Effects :
- Bulky substituents (e.g., 5-bromo-4-fluoro-2-methoxy in SY047151) introduce steric hindrance, possibly affecting crystallization or interaction with enzymes.
Boiling/Melting Points :
Comparison with Non-Pentynol Derivatives
- 25H-NBOH (C₁₇H₂₁NO₃): A phenethylamine derivative with a 2,5-dimethoxyphenyl group but distinct functional groups (ethylamino methylphenol). This structural difference renders it pharmacologically active as a serotonin receptor agonist, unlike the target compound, which lacks the amine moiety .
- Phenol, 2,6-dimethoxy-4-(2-propenyl)- (CAS 6627-88-9): Features an allyl group instead of pentynol, leading to differences in reactivity (e.g., susceptibility to polymerization vs. alkyne-specific reactions). Its boiling point is reported as 441.70 K .
Biological Activity
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxyl group (-OH) attached to a carbon chain with a pentynol moiety and a dimethoxyphenyl group. Its molecular formula is C13H16O3, with a molecular weight of approximately 224.30 g/mol. The presence of the hydroxyl group and the alkyne functionality contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress in cells.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Cell Signaling Modulation : It may interact with various signaling pathways, including those related to inflammation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : The compound demonstrated significant inhibitory effects on cell viability, with IC50 values indicating potent activity.
- K562 (Leukemia) : Similar cytotoxicity was observed, suggesting its potential as an anticancer agent.
A study reported that compounds similar to this compound exhibited IC50 values ranging from 11 μM to 26 μM against different cancer cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. It has been investigated for activity against:
- Gram-positive Bacteria : Preliminary data indicate effectiveness against strains such as Staphylococcus aureus.
- Fungal Pathogens : The compound may also exhibit antifungal activity, warranting further exploration in this area.
Summary of Research Findings
A summary table below outlines key findings regarding the biological activity of this compound:
Case Studies
- Cytotoxicity Assessment : A case study involving MCF7 cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of similar compounds derived from the dimethoxyphenyl scaffold. Results indicated promising activity against resistant strains of bacteria and fungi, suggesting that modifications to the core structure could enhance efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol, and how can yield optimization be achieved?
The compound can be synthesized via Sonogashira coupling, leveraging palladium-catalyzed cross-coupling between 2,5-dimethoxyphenyl halides and terminal alkynes (e.g., 4-pentyn-2-ol derivatives). Key factors for optimization include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with copper iodide as a co-catalyst .
- Solvent system : Use of polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates .
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation. Yield improvements (>70%) are achievable through iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (protons adjacent to alkyne), δ 3.8–3.9 ppm (methoxy groups), and aromatic protons at δ 6.5–7.0 ppm .
- ¹³C NMR : Alkyne carbons at δ 70–85 ppm, methoxy carbons at δ 55–56 ppm .
Q. How can researchers assess the purity and stability of this compound under storage conditions?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
- Stability testing : Store under inert atmosphere (N₂/Ar) at –20°C to prevent alkyne oxidation or methoxy group hydrolysis. Monitor degradation via TLC over 30 days .
Q. What are the solubility properties of this compound, and how do they influence reaction design?
- Solubility : Moderately soluble in THF, DCM, and acetone; poorly soluble in water.
- Implications : Use THF/DMF for homogeneous reactions; biphasic conditions (e.g., water/DCM) for extraction .
Q. Which safety precautions are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks (alkyne volatility) .
Advanced Research Questions
Q. How does the 2,5-dimethoxyphenyl substituent influence the compound’s reactivity in transition-metal-catalyzed reactions?
The electron-donating methoxy groups enhance aryl halide reactivity in cross-coupling by stabilizing Pd intermediates. However, steric hindrance at the 2- and 5-positions may slow oxidative addition. Comparative studies with 3,4-dimethoxy analogs show 10–15% lower yields due to steric effects .
Q. What strategies resolve contradictions in reported biological activities of 2,5-dimethoxyphenyl derivatives?
Discrepancies in antimicrobial or anticancer assays often arise from:
- Assay conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
- Solvent artifacts : DMSO concentrations >1% may inhibit cellular uptake . Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Q. What mechanistic pathways explain unexpected byproducts during alkyne functionalization?
Side reactions include:
Q. How does the compound’s stereoelectronic profile compare to its halogenated analogs in SAR studies?
- Electron density : 2,5-Dimethoxy groups increase aryl ring electron density vs. chloro/fluoro analogs, altering binding affinity to serotonin receptors .
- Bioactivity : Dimethoxy derivatives show 3–5× higher IC₅₀ in antifungal assays compared to dichloro analogs due to enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
